molecular formula C26H23NO5S B11394877 ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11394877
M. Wt: 461.5 g/mol
InChI Key: JVCPPDGMVMXIEN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amide-linked chromenone moiety and a 4-methylphenyl group. The compound’s synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous thiophene derivatives described in the literature .

Properties

Molecular Formula

C26H23NO5S

Molecular Weight

461.5 g/mol

IUPAC Name

ethyl 2-[(6,8-dimethyl-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H23NO5S/c1-5-31-26(30)22-19(17-8-6-14(2)7-9-17)13-33-25(22)27-24(29)21-12-20(28)18-11-15(3)10-16(4)23(18)32-21/h6-13H,5H2,1-4H3,(H,27,29)

InChI Key

JVCPPDGMVMXIEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with sulfur and ketones.

    Coupling Reactions: The chromenone and thiophene intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the chromenone and thiophene rings.

    Reduction: Reduced forms of the ester and amide groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or amide groups.

Scientific Research Applications

Physical Properties

The compound exhibits unique chemical properties that make it suitable for various applications in organic synthesis and medicinal chemistry.

Organic Synthesis

Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Coupling Reactions : It can participate in coupling reactions to form larger, more complex heterocycles.
  • Reagent in Organic Synthesis : The compound acts as a reagent for the synthesis of other biologically active compounds.

Biological Activities

This compound has been studied for its potential biological activities:

  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
  • Antimicrobial Effects : The compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Activity : It has shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases .

Medicinal Chemistry

Due to its biological activities, this compound is being explored for therapeutic applications:

  • Drug Development : Its unique structure allows for modifications that enhance its efficacy and selectivity as a drug candidate.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The study highlighted its potential use in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of thiophene-carboxylate derivatives:

Compound Name Key Structural Features Molecular Weight (g/mol) XLogP3 Rotatable Bonds Reference
Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate (Target) Chromen-4-one, 4-methylphenyl, thiophene-3-carboxylate ~435.5* ~6.2* 6 Calculated
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopentane-fused thiophene, biphenylamide 391.5 5.9 6
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) Cyclohexane-fused thiophene, unsubstituted amide 239.3 2.1 4
2-(4-Methylphenyl)amino-4-(4-methylphenyl)thiazole (IVc) Thiazole core, dual 4-methylphenyl groups 280.4 4.1 2

Notes:

  • The target compound’s chromenone group introduces rigidity and π-conjugation, distinguishing it from cycloalkane-fused thiophenes (e.g., 2d) .
  • Compared to thiazole derivatives (e.g., IVc), the thiophene-carboxylate scaffold offers greater synthetic versatility for functionalization .

Physicochemical Properties

  • Lipophilicity: The target compound’s predicted XLogP3 (~6.2) exceeds that of cyclopentane-fused analogs (e.g., 5.9 in ), likely due to the hydrophobic chromenone and 4-methylphenyl groups. This suggests enhanced membrane permeability, a critical factor in drug design.

Crystallographic Analysis

Crystal structures of related compounds (e.g., cyclopenta[b]thiophenes ) were resolved using SHELXL , highlighting:

  • Planarity of the thiophene-carboxylate core.
  • Dihedral angles (~30–40°) between the chromenone and thiophene rings, influencing π-π stacking interactions.

Biological Activity

Ethyl 2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H23NO5S, with a molecular weight of 425.5 g/mol. This compound features a chromene moiety that is known for its diverse biological activities, including antioxidant and anticancer properties.

PropertyValue
Molecular FormulaC23H23NO5S
Molecular Weight425.5 g/mol
Purity≥95%
IUPAC NameThis compound

Antioxidant Activity

Recent studies have demonstrated that compounds with chromene structures exhibit significant antioxidant properties. The presence of hydroxyl groups in similar derivatives has been linked to enhanced radical scavenging abilities comparable to well-known antioxidants like vitamin C . Although specific data on the antioxidant activity of the target compound is limited, the structural similarities suggest potential efficacy.

Anticancer Properties

The anticancer activity of related thiazole and chromene derivatives has been extensively studied. For instance, thiazole compounds have shown promising results against various cancer cell lines, with IC50 values indicating potent cytotoxic effects . The structure–activity relationship (SAR) analysis indicates that substituents on the phenyl ring and the presence of electron-donating groups significantly enhance anticancer activity .

Case Studies

  • Thiazole Derivatives : A study highlighted that thiazole compounds with specific substitutions exhibited IC50 values less than those of standard chemotherapeutic agents like doxorubicin against Jurkat and A-431 cell lines .
  • Chromene-Based Compounds : Research into chromene derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cellular signaling pathways involved in growth and survival.
  • Induction of Apoptosis : Evidence suggests that chromene derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Molecular Docking Studies

Molecular docking simulations provide insights into the binding affinity and interaction modes of this compound with target proteins. For example, docking studies involving proteins associated with cancer progression have indicated favorable binding interactions, suggesting potential as a therapeutic agent .

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